molecular formula C25H25NO4 B6425629 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 497089-29-9

6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6425629
CAS No.: 497089-29-9
M. Wt: 403.5 g/mol
InChI Key: SWLDRMFQXKCVLJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline (THIQ) derivative characterized by its 6,7-dimethoxy aromatic core, a 3-methoxybenzoyl group at position 2, and a phenyl substituent at position 1.

Properties

IUPAC Name

(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-28-20-11-7-10-19(14-20)25(27)26-13-12-18-15-22(29-2)23(30-3)16-21(18)24(26)17-8-5-4-6-9-17/h4-11,14-16,24H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLDRMFQXKCVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pomeranz-Fritsch-Bobbitt Cyclization

This classical method involves condensing benzaldehyde derivatives with aminoethanol analogs under acidic conditions. For example, in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a morpholinone intermediate formed via the Petasis reaction undergoes cyclization using polyphosphoric acid or hydrobromic acid to yield the tetrahydroisoquinoline scaffold. Adapting this to the target compound would require substituting benzaldehyde with a 3,4-dimethoxyphenyl precursor and introducing the 3-methoxybenzoyl group at the C2 position post-cyclization.

Petasis Reaction for Intermediate Synthesis

The Petasis reaction enables the assembly of aryl-substituted morpholinones, which serve as precursors for cyclization. For instance, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one was synthesized from 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and 2,2-diethoxyethylamine. Hydrolysis and subsequent cyclization of such intermediates could generate the tetrahydroisoquinoline backbone with methoxy substituents at positions 6 and 7.

Introduction of the 3-Methoxybenzoyl Group

The 2-position acylation is critical for introducing the 3-methoxybenzoyl moiety.

Friedel-Crafts Acylation

After forming the tetrahydroisoquinoline core, Friedel-Crafts acylation using 3-methoxybenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) could install the acyl group. However, regioselectivity must be controlled to ensure acylation occurs at the C2 position rather than the electron-rich methoxy-substituted aromatic ring.

Direct Coupling via Nucleophilic Acyl Substitution

An alternative approach involves pre-functionalizing the tetrahydroisoquinoline intermediate with a leaving group (e.g., bromide) at C2, followed by reaction with 3-methoxybenzoyl lithium or Grignard reagent. This method, though less common, avoids competing electrophilic substitution reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization steps typically require polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (70–90°C). For example, the Pomeranz-Fritsch-Bobbitt cyclization of N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one in hydrobromic acid achieved optimal yields at 90°C.

Catalytic Enhancements

The use of Brønsted acids (e.g., HBr, HCl) or Lewis acids (e.g., PCl₅) accelerates cyclization. In the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, phosphorus pentoxide and phosphorus oxychloride were critical for achieving 86.7% yield during the oxidization cyclization step.

Stereochemical Considerations

Chiral Resolution

If the target compound exhibits chirality at C1 or C3, resolution using chiral auxiliaries or enzymatic methods may be necessary. For example, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline was resolved via diastereomeric salt formation with D-tartrate, yielding 43.7% enantiomeric excess.

Asymmetric Synthesis

Catalytic asymmetric hydrogenation of imine intermediates using chiral catalysts (e.g., BINAP-Ru complexes) could directly yield enantiomerically pure tetrahydroisoquinoline derivatives, though this approach remains underexplored for heavily substituted analogs.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Pomeranz-Fritsch-BobbittCyclization of morpholinone intermediates60–70%High regioselectivityRequires harsh acidic conditions
Petasis ReactionMulti-component coupling followed by cyclization50–65%Modular precursor synthesisMulti-step purification required
Friedel-Crafts AcylationPost-cyclization acylation40–55%Direct functionalizationPoor regioselectivity in poly-substituted systems

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield various tetrahydroisoquinoline derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroisoquinoline derivatives with varying substituents.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its effects on various biological targets, demonstrating potential in several therapeutic areas:

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism : The compound may interfere with cellular signaling pathways involved in cancer progression.
  • Case Study : A study published in ChemMedChem highlighted the synthesis of isoquinoline derivatives that showed promising anticancer activity against human cancer cell lines .

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective effects. Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis:

  • Mechanism : It is hypothesized to modulate neurotransmitter systems and reduce neuroinflammation.
  • Case Study : A study demonstrated that related compounds could significantly reduce neurodegeneration in animal models of Alzheimer's disease .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activities against various pathogens:

  • Mechanism : The exact mechanism remains under investigation but may involve disruption of microbial cell membranes.
  • Case Study : Research has indicated effectiveness against both Gram-positive and Gram-negative bacteria, warranting further exploration in drug development .

Material Science Applications

Beyond pharmacology, the compound's unique chemical structure lends itself to applications in material science:

Organic Electronics

The electronic properties of tetrahydroisoquinoline derivatives make them suitable for applications in organic semiconductors:

  • Application : Used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Case Study : Research has shown that modifying the molecular structure can enhance charge transport properties, making them viable candidates for electronic applications .

Summary of Key Findings

Application AreaPotential BenefitsReferences
Anticancer ActivityInhibits proliferation; induces apoptosis
Neuroprotective EffectsProtects neurons; reduces inflammation
Antimicrobial PropertiesEffective against various pathogens
Organic ElectronicsEnhances charge transport; OLEDs

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects.

Comparison with Similar Compounds

Key Trends :

  • Triazole and tetralin substituents optimize P-gp inhibition by enhancing lipophilicity and target engagement .
  • Phenylalkyl linkers (e.g., phenethyl groups) balance solubility and membrane permeability .

Antifungal Agents

Compound Name Substituents Key Findings Reference
N-C11-Alkyl-6,7-dimethoxy-THIQ N-C11 alkyl chain Inhibits fungal D14-reductase and D8,7-isomerase (ergosterol biosynthesis enzymes) with potency comparable to clotrimazole. Long alkyl chains improve membrane interaction .
6,7-Dimethoxy-2-tosyl-THIQ (6h) 2-Tosyl Moderate antifungal activity (59% yield in synthesis). The sulfonyl group enhances electrophilicity, disrupting fungal enzyme function .

Key Trends :

  • Long alkyl chains (e.g., C11) and sulfonyl groups are critical for antifungal efficacy .

Neuroactive Compounds

Compound Name Substituents Key Findings Reference
N-Methyl-THIQ N-Methyl Oxidized by monoamine oxidase to neurotoxic isoquinolinium ions, implicated in Parkinson’s disease. The methyl group facilitates enzymatic N-methylation .
6,7-Dimethoxy-2-(4-fluorophenylindol-3-ylbutyl)-THIQ (F397) 2-(Indolylbutyl) Acts as a σ-2 receptor ligand and MRP1 collateral sensitizer. The indole moiety enables cross-reactivity with multiple transporters .

Key Trends :

  • N-Alkylation and aromatic heterocycles (e.g., indole) modulate neurotoxicity and receptor affinity .

Physicochemical Properties

Property 6,7-Dimethoxy-THIQ Derivatives Impact of Substituents Reference
Lipophilicity (logP) Varies from 1.5–4.2 Increased with longer carbon linkers (e.g., C3 > C2) and hydrophobic groups (e.g., benzimidazole). Methoxy groups reduce logP slightly .
Solubility Moderate to low in aqueous media Diamine and glycine substitutions at position 1 improve solubility without compromising activity .

Biological Activity

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented as follows:

C19H23NO4\text{C}_{19}\text{H}_{23}\text{N}O_{4}

Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant potential in combating multidrug resistance (MDR) in cancer therapy. A series of derivatives were synthesized and tested for their cytotoxicity against the K562 cell line. Notably:

  • In vitro Studies : Compounds 6e, 6h, and 7c demonstrated IC50 values of 0.66 µM, 0.65 µM, and 0.96 µM respectively, indicating potential as effective MDR modulators compared to verapamil .
  • Mechanism of Action : These compounds enhance the accumulation of doxorubicin in resistant cells by inhibiting P-glycoprotein (P-gp), a key player in drug efflux .
CompoundIC50 (µM)Ratio Factor
6e0.6624.13
6h0.6524.50
7c0.9616.59

Antibacterial Activity

The antibacterial properties of tetrahydroisoquinoline derivatives have also been explored:

  • Effectiveness : Compounds exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The binding affinity to bacterial FtsZ protein suggests a mechanism that disrupts bacterial cell division .
  • Comparative Studies : In a comparative study with standard antibiotics, certain derivatives showed inhibition zones comparable to ceftriaxone, indicating their potential as alternative antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is evidenced by their ability to inhibit pro-inflammatory cytokines:

  • Cytokine Inhibition : Compounds were tested for their effects on IL-6 and TNF-α levels. Some derivatives showed stronger inhibition than dexamethasone at equivalent concentrations .

Case Studies

  • Multidrug Resistance Reversal : A study highlighted the efficacy of a specific derivative in reversing doxorubicin resistance in K562/A02 cells with an EC50 of 127.5 nM and a therapeutic index greater than 784.3 .
  • Antibacterial Mechanism : Another investigation focused on the binding interactions between isoquinoline derivatives and the FtsZ protein in Staphylococcus aureus, establishing a clear link between structure and biological activity .

Q & A

Q. What are common synthetic strategies for 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and amines. For example:

  • Pictet-Spengler Cyclization : A benzaldehyde derivative reacts with a phenethylamine precursor under acidic conditions to form the tetrahydroisoquinoline core. Substituents like methoxy groups are introduced via pre-functionalized starting materials .
  • Acylation : Post-cyclization acylation with 3-methoxybenzoyl chloride introduces the 3-methoxybenzoyl group at position 2. Reaction conditions (e.g., THF with triethylamine) are critical for yield optimization .

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Using synchrotron or laboratory X-ray sources (e.g., Mo-Kα radiation).
  • Refinement : Software like SHELXL or OLEX2 refines bond lengths, angles, and torsion angles, confirming the half-chair conformation of the tetrahydroisoquinoline ring .
  • Validation : R-factors (< 0.05) and residual electron density maps ensure accuracy .

Q. What spectroscopic methods are used to validate purity and structure?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy groups at C6/C7 and benzoyl at C2). Coupling constants reveal stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis?

  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer of intermediates. For example, kinetic resolution of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives using phenyl acetate as an acyl donor yields >99% enantiomeric excess (ee) .
  • Chiral Auxiliaries : Use of chiral amines or catalysts in asymmetric Pictet-Spengler reactions .

Q. What experimental design considerations address low yields in acylation reactions?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reactivity of acylating agents.
  • Catalysis : HBTU or DCC as coupling agents enhance efficiency in benzoylation steps .
  • Stoichiometry : Excess acyl donor (1.2–1.5 equivalents) drives reactions to completion .

Q. How does the compound interact with biological targets like P-glycoprotein (P-gp)?

  • In Vitro Assays : Radiolabeled analogs (e.g., 11C^{11}C-tariquidar derivatives) are used in competitive binding assays to measure P-gp inhibition. IC50_{50} values correlate with structural modifications (e.g., substituents on the benzoyl group) .
  • Molecular Docking : DFT-based models predict binding affinities by analyzing hydrophobic interactions with P-gp’s transmembrane domains .

Q. What explains contradictory reports on the compound’s anticancer activity?

Discrepancies arise from:

  • Substituent Effects : Minor changes (e.g., methyl vs. methoxy groups) alter pharmacokinetics and target selectivity .
  • Cell Line Variability : MRP1-overexpressing vs. P-gp-overexpressing cancer models show differential sensitivity .
  • Assay Conditions : Variations in ATP concentrations or efflux pump inhibitors impact IC50_{50} measurements .

Q. How is density functional theory (DFT) applied to study reactivity?

  • Geometry Optimization : B3LYP/6-311G(d,p) basis sets predict bond lengths and angles, validated against SCXRD data .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps quantify stability and reactivity toward electrophiles/nucleophiles .
  • Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic (methoxy oxygens) and electrophilic (carbonyl carbons) sites .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

StepReaction TypeConditionsYield (%)Reference
CyclizationPictet-SpenglerHCl/EtOH, reflux61–85
AcylationBenzoylationTHF, Et3_3N, 0°C → RT70–94
ResolutionEnzymatic (CAL-B)MTBE, 40°C, 72h>99 ee

Q. Table 2. Biological Activity Data

TargetAssayIC50_{50} (nM)Model SystemReference
P-gpRadioligand binding12.3 ± 1.2MDR1-transfected HEK293
MRP1Efflux inhibition45.8 ± 5.6A549 lung cancer
Sigma-2Competitive binding8.9 ± 0.7Rat brain membranes

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